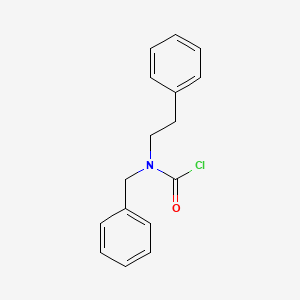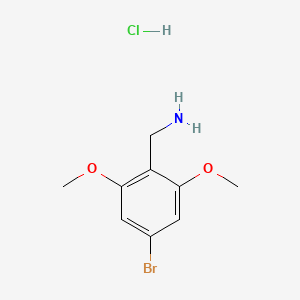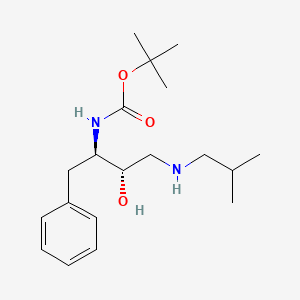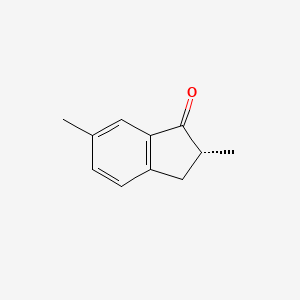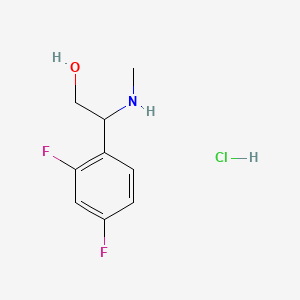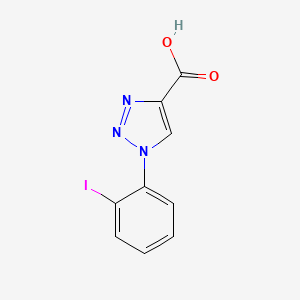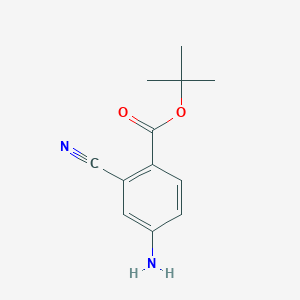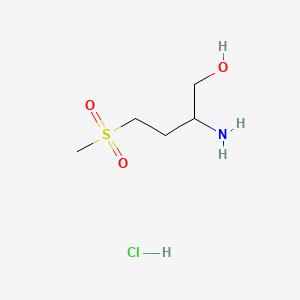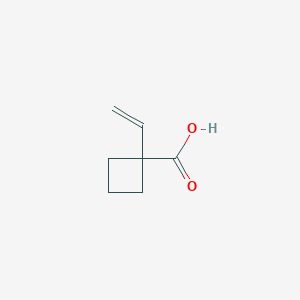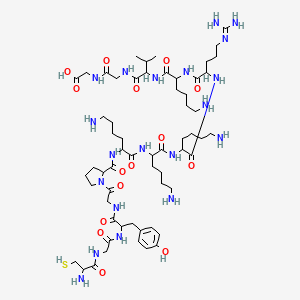
Tert-butyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-fluorobenzoate is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group and a fluorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the reaction of 2-fluorobenzoyl chloride with tert-butyl alcohol under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like tert-butyl 2-aminobenzoate or tert-butyl 2-thiobenzoate.
Oxidation: The major product is 2-fluorobenzoic acid.
Reduction: The major product is 2-fluorobenzyl alcohol.
Scientific Research Applications
Tert-butyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluorobenzoate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or chemical effects .
Comparison with Similar Compounds
- Tert-butyl 4-bromo-2-fluorobenzoate
- Tert-butyl 2-chloro-4-fluorobenzoate
Comparison: Tert-butyl 2-fluorobenzoate is unique due to the presence of the fluorine atom at the 2-position on the benzene ring. This positioning can significantly affect the compound’s chemical reactivity and physical properties compared to its analogs with different substituents . For example, the fluorine atom’s electron-withdrawing effect can enhance the compound’s stability and reactivity in certain chemical reactions.
Properties
CAS No. |
69038-73-9 |
|---|---|
Molecular Formula |
C11H13FO2 |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
tert-butyl 2-fluorobenzoate |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |
InChI Key |
JHOWHSGOBPRECA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



